REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[C:5]([CH3:12])[C:4]=1[CH3:13].[CH3:14]OC(OC)N(C)C.C(N(CC)CC)C>CN(C)C=O>[CH3:1][O:2][C:3]1[C:4]([CH3:13])=[C:5]2[C:6](=[CH:7][CH:8]=1)[NH:9][CH:14]=[CH:12]2
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C=C1)[N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 40 min under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 days under nitrogen
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in 40 mL of a 1:1 mixture of methanol and tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
Raney nickel (50% slurry in water, 1 mL) was added to the solution
|
Type
|
ADDITION
|
Details
|
hydrazine hydrate (2.7 mL) was added dropwise
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a bed of celite
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (30% ethyl acetate in hexanes)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C=CNC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |